2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO/c16-11-3-1-10(2-4-11)9-20-15(8-19)13-6-5-12(17)7-14(13)18/h1-7,15H,8-9,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCIIBHHLAAJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(CN)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Etherification
The core structure of 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine is assembled through sequential nucleophilic substitution and etherification steps. A key intermediate, 2-(2,4-dichlorophenyl)ethanamine, is often synthesized via reductive amination of 2,4-dichlorophenylacetone using sodium borohydride (NaBH₄) or catalytic hydrogenation. Subsequent etherification with 4-chlorobenzyl chloride under basic conditions (e.g., potassium carbonate) yields the target compound.
Example Protocol
A mixture of 2-(2,4-dichlorophenyl)ethanamine (10 mmol), 4-chlorobenzyl chloride (12 mmol), and K₂CO₃ (15 mmol) in dimethyl sulfoxide (DMSO) was stirred at 120°C for 1 hour. The reaction mixture was quenched with water, extracted with tert-butyl methyl ether, and purified via column chromatography to afford the product in 94% yield.
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Base | K₂CO₃ |
| Temperature | 120°C |
| Yield | 94% |
Reductive Amination Strategies
Reductive amination offers an alternative pathway by condensing 2,4-dichlorophenylglyoxal with 4-chlorobenzylamine in the presence of NaBH₄. This method is advantageous for controlling stereochemistry but requires careful pH modulation to avoid over-reduction.
Optimized Conditions
In a representative procedure, 2,4-dichlorophenylglyoxal (5.8 g) and (R)-1-(2,4-dichlorophenyl)ethanamine (5.1 g) were refluxed in acetonitrile with NaBH₄ (2.6 g). The product was isolated via crystallization in 72.9% yield with 99.1% purity.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Chiral resolution using mandelic acid is critical for obtaining enantiomerically pure 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine. Racemic 2,4-dichloro-α-methylbenzylamine is treated with (S)-mandelic acid in a 3:2 isopropyl alcohol/ethanol mixture, yielding diastereomeric salts with >96% enantiomeric excess (ee) after two crystallizations.
Key Data
| Parameter | Value |
|---|---|
| Resolving Agent | (S)-Mandelic Acid |
| Solvent System | iPrOH/EtOH (3:2) |
| Crystallizations | 2 |
| Enantiomeric Excess | >96% ee |
| Overall Yield | 40% |
Chromatographic Enantioseparation
High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) such as derivatized cyclofructan residues enables efficient separation of enantiomers. Mobile phases containing acetonitrile, methanol, acetic acid, and triethylamine achieve baseline resolution in polar organic mode.
Purification and Analytical Validation
Crystallization Techniques
Crystallization from acetonitrile or tert-butyl methyl ether effectively removes byproducts. For example, cooling a refluxed acetonitrile solution of the crude product yielded 85.4% pure material with 95.01% chiral purity.
Spectroscopic Characterization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 94 | ≥95 | Short reaction time |
| Reductive Amination | 72.9 | 99.1 | Stereochemical control |
| Chiral Resolution | 40 | >96 ee | High enantiopurity |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated phenyl rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl ethers.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine exhibits anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines. Its structural features may enhance its ability to penetrate cellular membranes, thereby increasing its efficacy against tumor cells.
Data Table: Anticancer Activity Overview
| Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 5 | Cell cycle arrest |
| A549 | 20 | Decreased viability |
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity, particularly against resistant strains of bacteria. Laboratory tests have shown that it can inhibit the growth of pathogens at low concentrations.
Data Table: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Observed Effect |
|---|---|---|
| Mycobacterium tuberculosis | 10 | Significant growth inhibition |
| Staphylococcus aureus | 15 | Moderate growth inhibition |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In an experiment involving MCF-7 breast cancer cells, treatment with 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine at a concentration of 10 µg/mL resulted in a notable increase in apoptotic markers after 24 hours. Flow cytometry analysis confirmed a significant increase in early and late apoptosis compared to untreated controls.
Case Study 2: Antimicrobial Testing Against Mycobacterium tuberculosis
A controlled study assessed the efficacy of the compound against various strains of Mycobacterium tuberculosis. Results indicated that at concentrations as low as 10 µg/mL, there was a marked reduction in bacterial viability, suggesting potential as a therapeutic agent for treating resistant tuberculosis strains.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chlorinated phenyl rings may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl Ether Derivatives
a) 2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine (CAS: 939757-30-9)
- Structural Differences : The benzyl ether group at the 4-chloro position in the parent compound is replaced with a 2,6-dichlorobenzyl group.
- This compound is used as an impurity standard in isoconazole formulations .
- Analytical Data: Reported as a hydrochloride salt (C₁₅H₁₃Cl₄NO·HCl; molecular weight: 404.06 g/mol) with distinct HPLC retention times due to altered polarity .
b) 2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate (CAS: 2724689-95-4)
- Structural Differences : The benzyl ether group is substituted with 2,4-dichloro instead of 4-chloro.
- Functional Impact : Enhanced lipophilicity due to additional chlorine atoms may increase membrane permeability but also elevate toxicity risks. This variant is linked to impurities in miconazole nitrate synthesis .
- Analytical Data: Nitrate salt (C₁₅H₁₃Cl₄NO·HNO₃; molecular weight: 428.06 g/mol) shows a distinct FT-IR peak at 1,650 cm⁻¹ for the nitrate group .
N-Benzyl-2-phenylethylamine Derivatives
a) 24H-NBOMe (N-(2-methoxybenzyl)-2-(2,4-dimethoxyphenyl)ethanamine)
- Structural Differences : Replaces the chlorobenzyl ether with a 2-methoxybenzyl group and introduces dimethoxy substituents on the phenyl ring.
- Functional Impact : Acts as a potent 5-HT₂A receptor agonist, unlike the parent compound, which lacks receptor-binding motifs. The methoxy groups enhance serotonin receptor affinity but reduce metabolic stability .
- Behavioral Data : In zebrafish models, 24H-NBOMe induces hyperlocomotion (EC₅₀: 0.8 μM) and increases dopamine levels by 40% at 1 μM .
b) 34H-NBCl (N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine)
- Structural Differences : Features a 3,4-dimethoxyphenyl group instead of 2,4-dichlorophenyl and a 2-chlorobenzyl substituent.
- Functional Impact : The 3,4-dimethoxy configuration shifts receptor selectivity toward 5-HT₂C over 5-HT₂A. In vitro assays show 10-fold lower potency (IC₅₀: 12 nM at 5-HT₂A) compared to 24H-NBOMe .
Imidazole-Containing Analogs
a) 4-[(2R)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (EKO)
- Structural Differences : Incorporates an imidazole ring instead of the primary amine.
- Functional Impact : The imidazole group enables antifungal activity via cytochrome P450 inhibition, a mechanism absent in the parent compound. However, it exhibits higher hepatotoxicity (LD₅₀: 150 mg/kg in mice) due to reactive metabolite formation .
Comparative Data Table
Key Findings
- Chlorine Position Sensitivity : Substitution at the 2-position of the benzyl group (vs. 4-position) drastically alters receptor binding and metabolic pathways .
- Nitrate Salt Utility : The nitrate form of 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine is preferred in HPLC methods due to improved solubility and peak resolution .
- Structural-Activity Relationships : Methoxy and imidazole groups introduce pharmacological activity absent in the parent compound, highlighting the importance of functional group engineering .
Biological Activity
2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine, also known by its CAS number 2334059-11-7, is a compound with significant potential in pharmacological applications. Its molecular formula is and it has been studied for various biological activities, including its effects on cancer cells and its potential antibacterial properties. This article provides a detailed review of the compound's biological activity based on diverse research findings.
- Molecular Weight : 330.63 g/mol
- Molecular Structure :
Anticancer Activity
Recent studies have indicated that 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine exhibits promising anticancer properties. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| Human cervical (HeLa) | 10.5 |
| Colon adenocarcinoma (CaCo-2) | 12.3 |
| Mouse embryo (3T3-L1) | 15.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, leading to reduced cell viability in treated cultures .
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated. It demonstrated activity against several bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| K. pneumoniae | 45 | 30 |
These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .
The biological activity of 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine is attributed to its ability to interact with various molecular targets involved in cell signaling pathways. It has been shown to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission and may play a role in neurodegenerative diseases .
Case Studies
A notable case study involved the application of this compound in a preclinical model of breast cancer. The treatment led to a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine, and how is its structural integrity verified?
- Synthesis : Microwave-assisted synthesis is a validated approach for derivatives of this compound, involving condensation reactions between 4-chlorobenzyl chloride and 2,4-dichlorophenyl precursors under controlled conditions .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical. For example, H NMR peaks at δ 4.77 (CH), 5.11 (CH), and aromatic proton resonances between δ 7.43–7.48 confirm the structure .
Q. Which analytical techniques are recommended for assessing the purity of this compound in pharmaceutical impurity profiling?
- High-Performance Liquid Chromatography (HPC) : Used with pharmacopeial reference standards (e.g., USP or EP) to quantify impurities. The compound is often analyzed as a nitrate salt (e.g., Econazole Related Compound B) using reverse-phase columns and UV detection .
- Mass Spectrometry (MS) : Coupled with HPLC to confirm molecular weight (e.g., CHClNO·HNO, MW 424.65) and detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data reported for this compound across different studies?
- Cross-Validation : Compare experimental NMR/IR data with certified reference materials (e.g., LGC Standards or USP) .
- Isomer Differentiation : The compound exists as a racemic mixture (2RS configuration), which may lead to variability in spectral interpretations. Chiral chromatography or X-ray crystallography can resolve stereochemical ambiguities .
Q. What mechanistic insights guide the compound’s stability under varying storage conditions?
- Degradation Pathways : Hydrolysis of the ether linkage or oxidation of the ethanamine group may occur. Accelerated stability studies (40°C/75% RH) with periodic HPLC monitoring are recommended .
- Storage Recommendations : Store as a nitrate salt at -20°C in amber vials to prevent photodegradation .
Q. How does structural modification of this compound influence its role in antifungal activity studies?
- Structure-Activity Relationship (SAR) : The 4-chlorobenzyl and 2,4-dichlorophenyl moieties are critical for binding to fungal cytochrome P450 enzymes. Modifications to the ethanamine group (e.g., methylation) alter potency and selectivity .
- Biological Assays : Compare MIC (Minimum Inhibitory Concentration) values against Candida spp. with parent drugs like Econazole to evaluate efficacy .
Methodological Considerations
Q. What strategies are effective for isolating and quantifying trace impurities of this compound in active pharmaceutical ingredients (APIs)?
- Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from complex matrices.
- Quantitative Analysis : Employ HPLC with a calibration curve (0.1–5.0 µg/mL) using a certified reference standard (e.g., USP 1231841) .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to Candida CYP51 using software like AutoDock Vina. The chlorinated aromatic rings show strong hydrophobic interactions with the enzyme’s active site .
- ADMET Prediction : Tools like SwissADME predict moderate bioavailability but potential hepatic metabolism via glucuronidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
